molecular formula C22H18ClN3O3S2 B11288072 N-(2-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11288072
M. Wt: 472.0 g/mol
InChI Key: KAVXGTYSPCXOMP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, which is known for its biological activity.

Preparation Methods

The synthesis of N-(2-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate starting materials under specific conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the thienopyrimidine intermediate with a suitable thiol reagent.

    Acylation: The final step involves the acylation of the intermediate with 2-chloro-4-methylphenyl acetic acid under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-(2-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

N-(2-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other thienopyrimidine derivatives, such as:

    N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.

    N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which can be tailored for specific research and industrial applications.

Properties

Molecular Formula

C22H18ClN3O3S2

Molecular Weight

472.0 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H18ClN3O3S2/c1-13-3-8-17(16(23)11-13)24-19(27)12-31-22-25-18-9-10-30-20(18)21(28)26(22)14-4-6-15(29-2)7-5-14/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

KAVXGTYSPCXOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SC=C3)Cl

Origin of Product

United States

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